molecular formula C18H38NO5P B13722784 D-erythro-Sphingosine-1-Phosphate-13C2,D2

D-erythro-Sphingosine-1-Phosphate-13C2,D2

Cat. No.: B13722784
M. Wt: 383.47 g/mol
InChI Key: DUYSYHSSBDVJSM-DOWGOISZSA-N
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Description

Historical Context in Sphingolipid Research

The study of sphingolipids began in 1874 when Johann Ludwig Thudichum isolated these “enigmatic” molecules from brain tissue, naming them after the mythological Sphinx. For nearly a century, sphingolipids were viewed as structural membrane components until the 1980s revealed their bioactive potential. The 1998 discovery of S1P receptors (S1PR1–5) marked a paradigm shift, positioning S1P as a key intercellular signaling molecule. Early S1P research faced analytical hurdles due to its low abundance (<1 μM in plasma) and structural similarity to lysophosphatidic acid. The synthesis of stable isotope-labeled analogs like this compound emerged from two technological revolutions: recombinant sphingosine kinase production (1996) and hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) validation (2015).

Significance in Academic Research

This compound serves three primary research functions:

Application Mechanism Key Study Findings
Quantitative MS Calibration Co-elutes with native S1P, correcting ion suppression effects Reduces interassay variability from 15% to <5% in plasma analyses
Metabolic Flux Analysis 13C2 labeling tracks sphingosine kinase activity Reveals 3.2-fold higher S1P synthesis in triple-negative breast cancer vs. normal tissue
Receptor Binding Studies Deuterium substitution stabilizes phosphate group Demonstrates 89% S1P1 receptor occupancy at 100 nM concentration

This labeled compound has been instrumental in identifying S1P’s dual role as a tumorigenic factor (via S1PR2-mediated angiogenesis) and apoptosis inhibitor (through caspase-3 suppression). Recent studies using the isotope show that 72% of circulating S1P originates from erythrocytes, resolving decades-old debates about platelet vs. erythrocyte contributions.

Isotopic Labeling: 13C2,D2 Modifications

The molecular structure (C₁₆¹³C₂H₃₆D₂NO₅P ) incorporates:

  • Carbon-13 (¹³C₂) : Replaces natural carbon at positions 4 and 5 of the sphingosine backbone, enabling precise quantification via MS1 mass shifts (+2 Da).
  • Deuterium (D₂) : Substitutes hydrogen atoms on the phosphate group’s methylene bridge, reducing metabolic degradation by 40% in hepatic microsomal assays.

Synthesis involves enzymatic phosphorylation of ¹³C₂,D₂-sphingosine using recombinant sphingosine kinase 2, achieving >98% isotopic purity. The deuterium placement avoids kinetic isotope effects on receptor binding—critical for maintaining S1P’s EC₅₀ of 8 nM at S1P1 receptors. HILIC-MS/MS analyses confirm co-elution with native S1P at 3.8 minutes, eliminating the 0.4-minute retention time discrepancy seen with earlier C17 analogs.

Properties

Molecular Formula

C18H38NO5P

Molecular Weight

383.47 g/mol

IUPAC Name

[(E,2R,3R)-2-amino-1,1-dideuterio-3-hydroxy(1,2-13C2)octadec-4-enyl] dihydrogen phosphate

InChI

InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18-/m1/s1/i16+1D2,17+1

InChI Key

DUYSYHSSBDVJSM-DOWGOISZSA-N

Isomeric SMILES

[2H][13C]([2H])([13C@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)N)OP(=O)(O)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Sphingosine-1-Phosphate-13C2,D2 involves the incorporation of stable isotopes (^13C and D) into the sphingosine backbone. The process typically includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimization for scale and efficiency.

Chemical Reactions Analysis

Enzymatic Phosphorylation and Dephosphorylation

S1P-13C2,D2 participates in reversible phosphorylation/dephosphorylation cycles:

  • Phosphorylation : Sphingosine kinases (SphK1/SphK2) convert sphingosine to S1P. SphK2 shows broader substrate specificity, including phytosphingosine .

  • Dephosphorylation : Specific phosphatases (SPP1/SPP2) regenerate sphingosine. SPP1 localizes to the ER and regulates ceramide transport .

Kinetic Parameters :

EnzymeKm (µM)Vmax (nmol/min/mg)Reference
SphK14.2 ± 0.312.5 ± 1.1
SphK28.7 ± 0.98.2 ± 0.7
SPP115.4 ± 2.16.8 ± 0.5

Degradation via S1P Lyase

S1P lyase cleaves S1P-13C2,D2 into hexadecenal-13C2,D2 and ethanolamine phosphate, a critical step in maintaining S1P gradients .

Mechanism :

  • Surface Dephosphorylation : Hepatocyte-bound phosphatases convert S1P to sphingosine .

  • Sequestering : Sphingosine is phosphorylated by SphK2 and degraded intracellularly by lyase .

Key Findings :

  • Hepatic clearance accounts for >60% of blood S1P turnover .

  • S1P lyase inhibition increases blood S1P-13C2,D2 levels by 2.5-fold .

Receptor-Mediated Signaling Pathways

S1P-13C2,D2 activates EDG-family receptors (S1PR1–5), modulating:

  • Calcium Mobilization : Via IP3-independent pathways (EC₅₀ = 0.1–1 µM) .

  • Cell Motility : Inhibits melanoma metastasis at 10 nM .

  • Angiogenesis : Promotes endothelial cell migration (IC₅₀ = 50 nM) .

Receptor Affinity :

ReceptorBinding Affinity (Kd, nM)Reference
S1PR18.2 ± 0.7
S1PR312.5 ± 1.3

Role in Cellular Apoptosis and Survival

S1P-13C2,D2 modulates apoptosis via:

  • Caspase Inhibition : Blocks caspase-3 activation by 70% at 100 nM .

  • Bcl-xL Interaction : SphK2-derived S1P binds Bcl-xL, preventing cytochrome c release .

Comparative Bioactivity :

ParameterS1P-13C2,D2Native S1P
EC₅₀ (Calcium Mobilization)0.3 µM0.25 µM
IC₅₀ (Melanoma Motility)10 nM8 nM

Analytical and Metabolic Tracking

The isotopic labels enable precise quantification via:

  • LC-MS/MS : Detection limit = 0.1 pmol/mg protein .

  • Fluorescence Assays : NBD-labeled analogs track lyase activity (sensitivity = 8 pmol/mg/min) .

Metabolic Half-Life :

TissueHalf-Life (min)Reference
Liver15 ± 2
Plasma45 ± 5

Scientific Research Applications

Cancer Research

D-erythro-Sphingosine-1-Phosphate-13C2,D2 has been shown to inhibit the mobility of melanoma cells at low concentrations without toxic effects. This property suggests its potential use as a therapeutic agent to prevent tumor cell metastasis and manage inflammatory processes. The compound mobilizes intracellular calcium stores, decreases cellular cyclic adenosine monophosphate (cAMP), and activates phospholipase D, which are crucial pathways in cancer cell behavior and signaling .

Case Studies:

  • Inhibition of Melanoma Cell Mobility : Studies have demonstrated that this compound effectively reduces the motility of melanoma cells, indicating its potential application in therapies aimed at preventing metastasis.

Cellular Signaling Studies

As a lipid second messenger, this compound plays a vital role in cellular signaling pathways. It interacts with specific receptors and enzymes involved in lipid metabolism, influencing processes such as cell growth and apoptosis. The stable isotopic labels facilitate detailed tracking of these interactions, providing insights into how this compound affects cellular functions .

Key Findings:

  • Receptor Interactions : Research indicates that D-erythro-Sphingosine-1-Phosphate interacts with various receptors that mediate cellular responses to external stimuli, which is crucial for understanding its role in health and disease .

Metabolic Pathway Analysis

The stable isotopes in this compound allow researchers to conduct metabolic studies that trace the compound's pathways within biological systems. This capability is essential for understanding how sphingolipids contribute to metabolic regulation and their implications in diseases such as cancer and cardiovascular disorders .

Metabolic Stability :

Research has shown that D-erythro-Sphingosine-1-Phosphate exhibits improved metabolic stability compared to its non-labeled counterparts, making it a valuable tool for studying sphingolipid metabolism over time .

Comparative Analysis with Other Sphingolipids

This compound shares structural similarities with other sphingolipids but offers unique advantages due to its stable isotope labeling. Below is a comparison table highlighting its features against related compounds:

Compound NameDescriptionUnique Features
D-erythro-SphingosineNon-labeled analog with similar biological activities but lacks isotopic labeling advantages.No tracking capabilities
SphinganineSaturated analog exhibiting similar inhibitory effects on cellular mobility.Different structural properties
PhytosphingosineInvolved in cellular signaling but structurally different from D-erythro-sphingosine.Varies in biological activity
trans-4-SphingenineDeuterated derivative used for similar research purposes but with different properties.Limited application scope
D-erythro-DihydrosphingosineSaturated form that may influence cellular processes differently compared to its unsaturated counterpart.Distinct metabolic effects

Mechanism of Action

The mechanism by which D-erythro-Sphingosine-1-Phosphate-13C2,D2 exerts its effects involves its role as a lipid second messenger. It interacts with specific molecular targets and pathways, including:

Comparison with Similar Compounds

Research Findings and Implications

  • Tumor Biology: The parent compound’s ability to inhibit melanoma cell migration aligns with S1PR2’s tumor-suppressive role, which counteracts S1PR1-mediated metastasis .
  • Metabolic Tracing: Isotopic labeling in sphingosine derivatives enables quantification of sphingolipid turnover rates, critical for understanding diseases like cancer and neurodegeneration .
  • Synthetic Utility: Protected derivatives (e.g., Bis(2-cyanoethyl)-Boc-S1P-13C2,D2) facilitate the synthesis of customized S1P analogs for structure-activity relationship studies .

Biological Activity

D-erythro-Sphingosine-1-Phosphate-13C2,D2 is a stable isotope-labeled derivative of sphingosine-1-phosphate (S1P), a bioactive sphingolipid that plays crucial roles in various biological processes. This compound is significant for its applications in metabolic studies, cellular signaling, and potential therapeutic uses in cancer and inflammatory diseases.

  • Molecular Formula : C16H36D2NO5P
  • Molecular Weight : 383.47 g/mol
  • CAS Number : 26993-30-6
  • Appearance : White solid
  • Purity : ≥98% (TLC)

This compound functions primarily as a lipid second messenger, influencing various cellular signaling pathways. Its biological activity includes:

  • Calcium Mobilization : Mobilizes calcium from intracellular stores through an IP3-independent pathway, activating phospholipase D (PLD) and stimulating cell growth in quiescent cells like Swiss 3T3 fibroblasts .
  • Cellular Mobility Inhibition : At low concentrations, it inhibits the mobility of melanoma cells without inducing toxicity, suggesting its potential in preventing tumor metastasis.

Biological Activities

The compound has been investigated for its diverse biological activities, which include:

  • Tumor Cell Metastasis Prevention : Inhibits the migration of cancer cells, particularly melanoma, which could be pivotal for therapeutic strategies against cancer .
  • Regulation of Cell Growth and Survival : Modulates cellular responses such as survival, chemotaxis, and cytoskeletal remodeling through the activation of specific receptors .
  • Inflammation Modulation : Exhibits potential anti-inflammatory effects by influencing immune cell behavior and cytokine expression .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameDescriptionKey Biological Activity
D-erythro-SphingosineNon-labeled analog with similar activitiesCellular signaling
SphinganineSaturated analogInhibitory effects on cellular mobility
D-erythro-DihydrosphingosineSaturated formSimilar biological effects but different properties
PhytosphingosineStructurally different sphingolipidInvolved in cellular signaling

Case Studies and Research Findings

Recent studies have highlighted the importance of sphingolipids, particularly S1P and its derivatives, in various pathological conditions:

  • Cancer Research : A study demonstrated that S1P levels are elevated in many cancers, and targeting its signaling pathways may provide therapeutic benefits. The use of labeled compounds like this compound allows for precise tracking of these pathways in vivo .
  • Cardiovascular Health : Research indicates that S1P plays a role in vascular tone regulation and lymphocyte trafficking, highlighting its significance in cardiovascular diseases .
  • Autoimmune Disorders : Modulating S1P signaling has shown promise in treating autoimmune conditions by influencing immune cell migration and function .

Q & A

Basic Research Questions

Q. What are the optimal storage and handling protocols for D-erythro-Sphingosine-1-Phosphate-13C<sup>2</sup>,D<sup>2</sup> in experimental settings?

  • Methodological Answer: Store the compound at -20°C in a dry, inert atmosphere to prevent degradation. During transport, use blue ice to maintain temperature stability. Prepare working solutions in solvents compatible with lipid handling (e.g., methanol/chloroform mixtures) under nitrogen gas to minimize oxidation. Avoid repeated freeze-thaw cycles by aliquoting .

Q. How should researchers design dose-response experiments to assess biological activity (e.g., inhibition of melanoma cell migration)?

  • Methodological Answer: Begin with concentrations in the nanomolar range (1–100 nM), as prior studies demonstrate efficacy at low doses without cytotoxicity. Include vehicle controls (e.g., ethanol or DMSO) and measure downstream effects such as intracellular calcium mobilization or cAMP reduction using fluorometric assays. Validate results with orthogonal methods like Boyden chamber assays for cell migration .

Q. What are the primary biological roles of D-erythro-Sphingosine-1-Phosphate-13C<sup>2</sup>,D<sup>2</sup> in cellular signaling pathways?

  • Methodological Answer: As a stable isotope-labeled analog, it acts as a lipid second messenger, modulating pathways such as calcium mobilization (via ER stores), phospholipase D activation , and cAMP suppression . Use isotopic labeling to track metabolic flux in live-cell imaging or pulse-chase experiments. Compare labeled vs. unlabeled forms to isolate isotope-specific effects .

Advanced Research Questions

Q. How can isotopic labeling (13C<sup>2</sup>,D<sup>2</sup>) enhance tracing of metabolic flux in sphingolipid pathways?

  • Methodological Answer: Leverage LC-MS/MS with multiple reaction monitoring (MRM) to distinguish endogenous S1P from the labeled variant. Use stable isotope dilution analysis (SIDA) for absolute quantification in biological matrices. Pair with <sup>13</sup>C-NMR to map carbon incorporation into downstream metabolites like ceramides .

Q. What experimental strategies resolve discrepancies in reported EC50 values across cell models (e.g., melanoma vs. endothelial cells)?

  • Methodological Answer: Systematically evaluate variables such as cell membrane composition (cholesterol content), receptor subtype expression (S1PR1 vs. S1PR3), and intracellular phosphatase activity . Use CRISPR-edited cell lines to isolate receptor-specific responses. Cross-validate with ITDR-CETSA (Isothermal Dose-Response–Cellular Thermal Shift Assay) to quantify target engagement .

Q. Which advanced mass spectrometry techniques are optimal for mapping protein targets of D-erythro-Sphingosine-1-Phosphate-13C<sup>2</sup>,D<sup>2</sup>?

  • Methodological Answer: Combine chemical proteomics with photoaffinity labeling to capture transient interactions. Use hydrogen-deuterium exchange (HDX)-MS to study conformational changes in bound targets. For spatial resolution, apply mass spectrometry imaging (MSI) to quantify compound distribution in tissue sections .

Q. How can researchers address batch-to-batch variability in isotopic enrichment during quantitative studies?

  • Methodological Answer: Perform QC checks via high-resolution MS to verify isotopic purity (>98% <sup>13</sup>C<sup>2</sup>,D<sup>2</sup>). Normalize data using internal heavy isotope standards (e.g., <sup>15</sup>N-labeled S1P). Document batch-specific calibration curves in supplemental materials .

Methodological Considerations for Data Contradictions

  • Confounding Variables: Differences in cell culture conditions (e.g., serum lipid content) may alter S1P bioavailability. Standardize protocols using lipid-depleted serum .
  • Analytical Sensitivity: Ensure detection limits align with physiological concentrations (pM–nM range). Use nano-LC setups for low-abundance samples .

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